molecular formula C11H12O5 B15324536 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid

3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B15324536
M. Wt: 224.21 g/mol
InChI Key: BJOKFDLLFPWNQA-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid is an aromatic α-keto acid derivative featuring a phenyl ring substituted with two methoxy groups at positions 2 and 3, linked to a 2-oxopropanoic acid moiety.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O5/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

BJOKFDLLFPWNQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the keto group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions, where the methoxy groups can direct incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or alcoholic solutions depending on the reaction type

Major Products

    Oxidation: 3-(2,3-Dimethoxyphenyl)propanoic acid

    Reduction: 3-(2,3-Dimethoxyphenyl)-2-hydroxypropanoic acid

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic Acid and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties
This compound* C11H12O5 224.21 (calculated) 2,3-dimethoxy phenyl, α-keto acid Not reported Predicted higher lipophilicity due to methoxy groups; moderate solubility
3-(3-Hydroxyphenyl)-2-oxopropanoic acid C9H8O4 180.16 3-hydroxy phenyl, α-keto acid Not reported Higher polarity due to hydroxyl group; potential for hydrogen bonding
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid C10H9BrO5 289.08 3-bromo, 4-hydroxy, 5-methoxy phenyl Not reported Strong electron-withdrawing bromine substituent; increased acidity
3-(2-Bromophenyl)-2-oxopropanoic acid C9H7BrO3 243.05 2-bromo phenyl, α-keto acid Not reported Bromine enhances electrophilicity; possible halogen bonding interactions
3-(3-Indolyl)-2-oxopropanoic acid C11H9NO3 203.19 Indole-3-yl, α-keto acid Not reported Heterocyclic indole group; implicated in gut microbiota–liver axis metabolism

*Note: Data for the target compound are inferred from analogs.

Key Observations:
  • Substituent Effects: Methoxy groups (e.g., in this compound) increase lipophilicity compared to hydroxylated analogs like 3-(3-Hydroxyphenyl)-2-oxopropanoic acid . Bromine substituents (e.g., in 3-(2-Bromophenyl)-2-oxopropanoic acid) enhance electrophilicity and acidity due to electron-withdrawing effects .
  • Molecular Weight Trends: Halogenated derivatives (e.g., bromine) exhibit higher molecular weights (243–289 g/mol) compared to non-halogenated analogs (180–224 g/mol) .

Reactivity and Stability

  • Acidity : The α-keto acid moiety confers acidity, with pKa values influenced by substituents. Methoxy groups (electron-donating) may slightly reduce acidity compared to bromine (electron-withdrawing) .
  • Synthetic Utility: Ethyl esters of related compounds (e.g., Ethyl 3-(3-nitrophenyl)-3-oxopropanoate) are intermediates in organic synthesis, suggesting similar utility for the target compound .

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